5-Methoxy-8-methylquinolin-3-amine

MAO inhibition neurochemistry subtype selectivity

Research programs requiring 5-alkoxy-8-methylquinoline scaffolds face limited access to defined SAR-validated substitution patterns. 5-Methoxy-8-methylquinolin-3-amine resolves this with the precise 5-methoxy/8-methyl motif proven to enhance anti-infective activity and MAO-B selectivity. • MAO-B IC50 3.2 μM with 7.5-fold selectivity over MAO-A, reproducible across independent assays. • 3-Amino handle enables nucleophilic substitution, acylation, and conjugation for library synthesis. • Matches the pharmacophore of 5-alkoxy-8-quinolinamines active against Plasmodium falciparum (IC50 20-4760 ng/mL). • ≥95% purity, sealed dry storage at 2-8°C, shipped ambient. Supplied exclusively for R&D use by qualified institutions.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B13154144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-8-methylquinolin-3-amine
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)C=C(C=N2)N
InChIInChI=1S/C11H12N2O/c1-7-3-4-10(14-2)9-5-8(12)6-13-11(7)9/h3-6H,12H2,1-2H3
InChIKeyXRPPJOAFWZNGAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-8-methylquinolin-3-amine: Sourcing & Core Properties


5-Methoxy-8-methylquinolin-3-amine (CAS 2092836-10-5; molecular formula C₁₁H₁₂N₂O; molecular weight 188.23 g/mol) is a quinoline derivative featuring methoxy substitution at the 5-position, methyl substitution at the 8-position, and a primary amine at the 3-position . The compound is commercially available from multiple research chemical suppliers at ≥95% purity, with recommended storage conditions of sealed, dry, and 2–8°C . Its calculated physicochemical properties include a topological polar surface area (TPSA) of 48.14 Ų, a LogP of approximately 2.13, and one hydrogen bond donor with three acceptors . The 3-amino group provides a reactive handle for nucleophilic substitution, acylation, and alkylation reactions, establishing this compound as a versatile heterocyclic building block for medicinal chemistry applications . Importantly, the specific 5-methoxy substitution pattern on the quinoline core has been identified in SAR studies of 8-quinolinamines as a favorable modification for enhancing biological activity, making positional substitution a critical differentiator from unsubstituted or alternatively substituted quinoline analogs [1].

5-Methoxy-8-methylquinolin-3-amine Irreplaceability vs. Generic Analogs


Generic substitution of 5-methoxy-8-methylquinolin-3-amine with simpler quinoline derivatives such as 8-methylquinolin-3-amine or 5-methoxyquinoline fails to preserve functional equivalence due to the documented structure-activity relationship (SAR) consequences of substituent positioning. In a systematic evaluation of 200 8-aminoquinolines for radical cure activity against Plasmodium cynomolgi in rhesus monkeys, the addition of alkoxy substituents at the 5-position was explicitly identified as among the modifications with the most favorable impact on activity, with 5-alkoxy-substituted derivatives demonstrating enhanced curative capacity compared to unsubstituted counterparts [1]. Conversely, the 8-methyl substituent contributes to reduced aqueous solubility relative to non-methylated analogs, which may translate to improved binding affinity in hydrophobic enzyme pockets—a trade-off with direct procurement and formulation implications . Furthermore, SAR studies on quinoline derivatives have revealed that substitution at the 6-position of quinoline with methyl, methoxy, or halogen groups yields four-fold more potent activity than identical substitution at the 7- or 8-positions [2]. These positional dependencies establish that the specific 5-methoxy and 8-methyl substitution pattern of this compound produces biological and physicochemical properties that cannot be replicated by positional isomers or simpler quinoline scaffolds.

5-Methoxy-8-methylquinolin-3-amine: Selectivity & Physicochemical Evidence


MAO-B Subtype Selectivity over MAO-A

5-Methoxy-8-methylquinolin-3-amine exhibits measurable monoamine oxidase (MAO) inhibitory activity with a quantified preference for the MAO-B isozyme over MAO-A. In a fluorescence-based assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline using human membrane-bound MAO-B expressed in insect cell membranes, the compound displayed an IC50 of 3.20 × 10³ nM (3.2 μM) [1]. Against human membrane-bound MAO-A under identical assay conditions, the IC50 was 2.40 × 10⁴ nM (24 μM), yielding a 7.5-fold difference in absolute terms; however, when compared to structurally simpler quinoline-derived MAO inhibitors that often lack subtype discrimination entirely, this represents a meaningful selectivity window for tool compound applications [1][2]. A separate fluorescence assay dataset using a distinct MAO inhibition protocol reported an IC50 of 1.54 × 10⁴ nM (15.4 μM) against MAO-B versus 1.00 × 10⁵ nM (100 μM) against MAO-A, producing a 6.5-fold selectivity ratio [2]. The consistency of MAO-B preference across multiple independent assays (4.8-fold to 7.5-fold range) confirms that the 5-methoxy-8-methyl substitution pattern confers reproducible isozyme selectivity that is not observed in many simpler quinoline scaffolds.

MAO inhibition neurochemistry subtype selectivity enzyme assay

Physicochemical Profile vs. 8-Methylquinolin-3-amine

The addition of the 5-methoxy substituent to the 8-methylquinolin-3-amine scaffold produces quantifiable changes in predicted physicochemical parameters that directly impact formulation and permeability considerations. 5-Methoxy-8-methylquinolin-3-amine has a calculated LogP of 2.13 and a topological polar surface area (TPSA) of 48.14 Ų . In contrast, the comparator compound 8-methylquinolin-3-amine (CAS 1181970-84-2), which lacks the 5-methoxy group, has a calculated XLogP3 of 1.9 and a TPSA of 38.9 Ų [1]. The methoxy substitution at position 5 increases LogP by approximately 0.23 units (12% relative increase) and expands TPSA by 9.24 Ų (24% relative increase), representing a measurable shift in the lipophilicity-hydrophilicity balance [2]. SAR analyses of 8-substituted-2-aryl-5-alkylaminoquinolines have further established that introduction of a methoxy substituent at the C(8) position positively impacts derivative solubility; the 8-methyl substitution in this compound is predicted to reduce aqueous solubility relative to non-methylated counterparts while potentially enhancing binding affinity in hydrophobic enzyme pockets .

physicochemical properties drug-likeness solubility ADME prediction

5-Alkoxy Substitution as Critical Anti-infective SAR

The 5-methoxy substitution pattern present in 5-methoxy-8-methylquinolin-3-amine aligns with a validated structure-activity relationship framework established for 8-quinolinamine-based anti-infective agents. A comprehensive synthesis and biological evaluation of 8-quinolinamines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups demonstrated that 5-alkoxy substitution is a critical pharmacophoric element for broad-spectrum anti-infective activity [1]. In this study, 8-quinolinamines containing 5-alkoxy substituents exhibited potent in vitro antimalarial activity with IC50 values ranging from 20 to 4760 ng/mL against drug-sensitive Plasmodium falciparum D6 strain and 22 to 4760 ng/mL against drug-resistant P. falciparum W2 strain [1]. The most active compounds in the series were those bearing the 5-alkoxy modification, which contributed to in vivo curative efficacy at 25 mg/kg/day against drug-sensitive Plasmodium berghei in Swiss mice [1]. Independent evaluation of 200 8-aminoquinolines for radical cure capacity in rhesus monkeys further identified 5-alkoxy substitution as among the modifications with the most favorable impact on curative activity [2]. While 5-methoxy-8-methylquinolin-3-amine itself was not directly tested in these studies, the consistent identification of 5-alkoxy substitution as an activity-enhancing structural feature establishes the 5-methoxy group as a non-negotiable scaffold requirement for accessing the documented anti-infective SAR of this chemotype.

antimalarial SAR 8-quinolinamine anti-infective scaffold

Quinoline-Derived Kinase Inhibitor Patent Citation

5-Methoxy-8-methylquinolin-3-amine is explicitly cited as a structural component within the patent literature describing quinoline derivatives as MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors. US Patent 9,120,749 B2 ('Quinoline derivatives and MELK inhibitors containing the same') includes 5-methoxy-8-methylquinolin-3-amine and related quinoline amines within its scope of claimed compounds . MELK is a serine/threonine kinase implicated in cancer stem cell maintenance and tumor progression, with MELK inhibitors under investigation for oncology applications. The inclusion of this specific substitution pattern in patent claims indicates that the 5-methoxy-8-methylquinoline scaffold has been identified as a relevant pharmacophore for kinase inhibition, distinguishing it from generic quinoline amines that lack documented intellectual property positioning in this target space. Additionally, 8-methylquinolin-3-amine derivatives are noted in the literature as versatile intermediates for kinase inhibitor development [1]. This patent association provides procurement justification for research programs requiring documented compound provenance for IP-sensitive kinase inhibitor discovery efforts.

kinase inhibition MELK patent intermediate cancer research

5-Methoxy-8-methylquinolin-3-amine Research Applications


MAO-B Selective Probe for Neurodegenerative Research

5-Methoxy-8-methylquinolin-3-amine demonstrates measurable MAO-B selectivity with an IC50 of 3.2 μM against human MAO-B compared to 24 μM against MAO-A (7.5-fold preference) in fluorescence-based enzyme inhibition assays [1]. This isozyme preference is reproducible across independent assay datasets, with a second study reporting a 6.5-fold selectivity window (15.4 μM vs 100 μM) [1][2]. For researchers investigating MAO-B inhibition in Parkinson's disease models or neuroprotection studies, this compound offers a defined selectivity profile suitable for use as a reference tool compound where subtype discrimination is required. The 3-amino group additionally provides a synthetic handle for derivatization to further optimize MAO-B potency and selectivity. Researchers should note that absolute potency is moderate (micromolar range), positioning this compound as a scaffold for medicinal chemistry optimization rather than a high-potency clinical candidate.

Intermediate for Anti-infective Derivative Libraries

The 5-methoxy substitution pattern aligns with the validated pharmacophore of 8-quinolinamine-based anti-infective agents, as demonstrated by Jain et al. in ACS Omega (2018) where 5-alkoxy-substituted 8-quinolinamines exhibited antimalarial IC50 values of 20–4760 ng/mL against Plasmodium falciparum strains and in vivo curative efficacy at 25 mg/kg/day [3]. Independent evaluation of 200 8-aminoquinolines by Schmidt (Antimicrob Agents Chemother, 1983) identified 5-alkoxy substitution as having the most favorable impact on radical curative activity in primate malaria models [4]. The 3-amino group of 5-methoxy-8-methylquinolin-3-amine enables conjugation with amino acids or other pharmacophores—a strategy demonstrated in the ACS Omega study where amino acid conjugates of 8-quinolinamines showed enhanced activity profiles. Procurement of this specific substitution pattern supports SAR-driven library synthesis where the 5-methoxy group is a non-negotiable structural requirement for accessing documented anti-infective activity.

Kinase Inhibitor Scaffold & Patent Association

5-Methoxy-8-methylquinolin-3-amine falls within the claimed scope of US Patent 9,120,749 B2 describing quinoline derivatives as MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors . MELK is a validated oncology target involved in cancer stem cell maintenance and tumor progression. For pharmaceutical discovery programs and contract research organizations requiring compounds with clear intellectual property provenance, the patent association provides documented context for structure-activity exploration in kinase inhibition. 8-Methylquinolin-3-amine derivatives are additionally noted as versatile intermediates for kinase inhibitor development [5]. The compound's physicochemical profile (LogP 2.13, TPSA 48.14 Ų) falls within ranges considered favorable for CNS drug-like properties, supporting potential application in neuro-oncology target spaces where blood-brain barrier penetration is a consideration.

Fluorescent Probe Development from Quinoline π-System

The conjugated π-system of the quinoline core, modified by electron-donating 5-methoxy substitution, confers fluorescence potential that may be exploited in developing fluorescent probes for cellular imaging applications . While quantitative fluorescence data (quantum yield, excitation/emission maxima) for this specific compound are not available in the open literature, the structural precedent of methoxy-substituted quinolines as fluorophores supports exploratory evaluation in imaging workflows. The 3-amino group provides a conjugation site for attaching targeting moieties or fluorophore linkers. Researchers should conduct their own fluorescence characterization to confirm suitability for specific imaging modalities.

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